alpha-Tetralone-13C6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

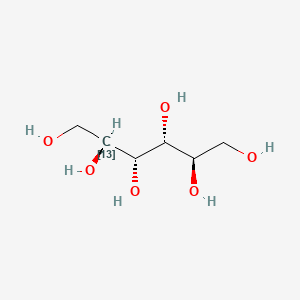

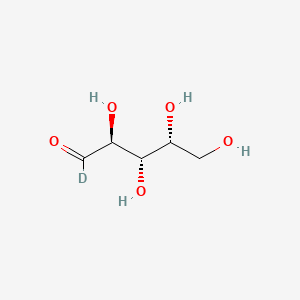

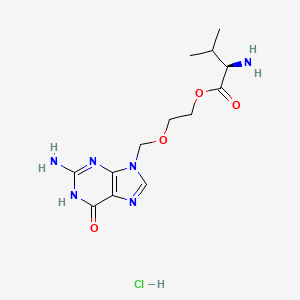

Alpha-Tetralone-13C6 is a variant of Alpha-Tetralone, a chemical compound with the formula C10H10O . It is often used in the synthesis of therapeutically functional compounds like some antibiotics, antidepressants, and acetylcholinesterase inhibitors .

Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. The Alpha-Tetralone molecule contains a total of 22 bonds. There are 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 ketone (aromatic) .Chemical Reactions Analysis

Alpha-Tetralone has been involved in various chemical reactions. For instance, it has been used in an intramolecular arene alkylation reaction . Another reaction involving alpha-Tetralone is the formation of 7-aryl-5,6,7,12-tetrahydrobenzo[h]tetrazolo[5,1-b]quinazolines .Physical And Chemical Properties Analysis

This compound has a molecular weight of 156.17 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 162 . It has 0 hydrogen bond donors, 1 hydrogen bond acceptor, and 0 rotatable bonds .Scientific Research Applications

Chemical Synthesis and Evaluation

- QSAR, ADME, and Docking Studies : A study involving 4-hydroxy-α-tetralone demonstrated its utility in developing a QSAR model to predict anti-inflammatory activities. This compound and its derivatives, explored for their TNF-α inhibition potential, underwent docking and in-silico ADME studies, highlighting their bioavailability and binding affinity, which were further validated through semi-synthesis and in vitro testing (Upadhyay et al., 2020).

Therapeutic Applications

Anti-Cancer Activity : Compounds derived from 2-benzylidene tetralone were synthesized and showed potent anti-cancer activity against human breast cancer cells, underlining the potential of these derivatives in cancer treatment. This study showcases the role of such compounds in microtubule stabilization and reactive oxygen species activation, crucial for their anti-cancer properties (Gautam et al., 2016).

Monoamine Oxidase Inhibitors : Research on α-tetralone as a scaffold for monoamine oxidase (MAO) inhibitors detailed the synthesis of indanone and indane derivatives. These compounds showed high potency and selectivity as MAO-B inhibitors, with potential implications for treating neurodegenerative and neuropsychiatric disorders (Mostert et al., 2015).

Catalysis and Synthetic Applications

- Oxidation Catalysis : A study on the use of metal-organic frameworks (MOFs) as catalysts for the oxidation of tetralin to α-tetralone highlighted the efficiency and recyclability of Cu2+ and Co2+ MOFs in this process. This research underscores the role of α-tetralone and its derivatives in catalytic applications, offering insights into the kinetic and mechanistic aspects of such transformations (Xamena et al., 2008).

Mechanism of Action

Target of Action

The primary target of 3,4-Dihydronaphthalen-1(2H)-one-4a,5,6,7,8,8a-13C6, also known as alpha-Tetralone-13C6, is the Bcl-2 protein . Bcl-2 (B cell lymphoma 2) is a family of proteins that are critical therapeutic targets for malignant tumors . They include Bcl-2, Bcl-xL, Mcl-1, Bfl-1/A1, Bcl-B, and Bcl-w, and pro-apoptotic proteins, such as BAK, BAX, BID, BIM, and BAD .

Mode of Action

This compound interacts with its target, the Bcl-2 protein, by binding to the active pockets of the protein . This interaction is facilitated by the lipophilic 3,4-dimethoxybenzylidene and 3,4-dihydronaphthalen-1(2H)-one components of the compound .

Biochemical Pathways

The compound’s interaction with the Bcl-2 protein affects the apoptosis pathway. Apoptosis, or programmed cell death, is triggered by internal or external cellular stimuli. The evasion of apoptosis is a hallmark of human cancer and contributes to resistance to conventional therapies . By inhibiting the Bcl-2 protein, this compound can potentially induce apoptosis in cancer cells .

Pharmacokinetics

It’s worth noting that similar compounds, such as abt-199, gossypol, and obatoclax, have been used as antitumor agents in clinical trials . These compounds have shown some issues in clinical application, such as relatively low bioavailability and high toxicity .

Result of Action

The result of this compound’s action is the potential induction of apoptosis in cancer cells. This is due to its inhibitory effect on the Bcl-2 protein, which plays a crucial role in the evasion of apoptosis in cancer cells . The compound has shown obvious anticancer activities against human neoplastic cell lines .

Safety and Hazards

properties

IUPAC Name |

3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2/i1+1,2+1,4+1,6+1,8+1,9+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLHPRDBBAGVEG-WPLMEGAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

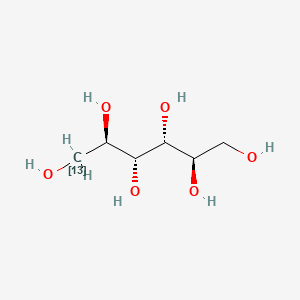

C1CC(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858463 |

Source

|

| Record name | (4a,5,6,7,8,8a-~13~C_6_)-3,4-Dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189811-58-3 |

Source

|

| Record name | (4a,5,6,7,8,8a-~13~C_6_)-3,4-Dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide](/img/structure/B583867.png)

![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)